An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-nitrophenyl)cyclopentanecarbonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-nitrophenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-nitrophenyl)cyclopentanecarbonitrile, a valuable building block in medicinal chemistry and materials science. This document outlines a reliable synthetic protocol, delves into the mechanistic underpinnings of the reaction, and presents a thorough characterization profile of the target compound. The information herein is intended to equip researchers with the practical knowledge and theoretical understanding necessary for the successful preparation and validation of 1-(4-nitrophenyl)cyclopentanecarbonitrile in a laboratory setting.
Introduction: Significance and Applications
1-(4-nitrophenyl)cyclopentanecarbonitrile is a versatile organic molecule characterized by the presence of a cyclopentanecarbonitrile moiety attached to a nitrophenyl group. The unique combination of these functional groups imparts a range of chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, while the nitro group can be reduced to an amine, providing a handle for further derivatization.
The structural motif of an α-aryl nitrile is prevalent in a number of biologically active compounds and pharmaceuticals.[1] Therefore, efficient synthetic routes to molecules like 1-(4-nitrophenyl)cyclopentanecarbonitrile are of significant interest to the drug discovery and development community.
Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile
A robust and efficient method for the synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile is the alkylation of 4-nitrophenylacetonitrile with 1,4-dibromobutane. This approach takes advantage of the acidity of the α-proton of the nitrile, which can be deprotonated by a suitable base to form a carbanion that subsequently acts as a nucleophile.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism. In the first step, a strong base, such as sodium hydroxide, deprotonates the carbon atom alpha to both the phenyl ring and the nitrile group of 4-nitrophenylacetonitrile. This results in the formation of a resonance-stabilized carbanion. The negative charge is delocalized over the nitrile group and the aromatic ring, which is further activated by the electron-withdrawing nitro group.
In the second step, the newly formed carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction, displacing a bromide ion and forming an intermediate. A subsequent intramolecular SN2 reaction, where the carbanion attacks the other electrophilic carbon of the butyl chain, leads to the formation of the cyclopentane ring and the final product, 1-(4-nitrophenyl)cyclopentanecarbonitrile.
Caption: Reaction mechanism for the synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of α-aryl cycloalkanenitriles.[2]
Materials:
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1,4-Dibromobutane (1.2 eq)
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Sodium hydroxide (powdered, 3.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Benzene
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Water
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Magnesium sulfate (anhydrous)
Procedure:
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To a solution of 4-nitrophenylacetonitrile in anhydrous DMF, add powdered sodium hydroxide under stirring.
-
After stirring for 30 minutes, add 1,4-dibromobutane dropwise, maintaining the reaction temperature between 70-75°C.
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Stir the reaction mixture at this temperature for 4 hours.
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After cooling to room temperature, dilute the mixture with benzene and water.
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Separate the organic layer, and extract the aqueous layer twice with benzene.
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Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography on silica gel to obtain 1-(4-nitrophenyl)cyclopentanecarbonitrile.
Caption: Experimental workflow for the synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile.
Characterization of 1-(4-nitrophenyl)cyclopentanecarbonitrile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for 1-(4-nitrophenyl)cyclopentanecarbonitrile.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 91392-33-5 | [5][6][7] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [5] |
| Molecular Weight | 216.24 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | [8] |
| Purity | ≥95% | [5] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the nitrophenyl group and the aliphatic protons of the cyclopentane ring. The aromatic protons will appear as two doublets in the downfield region due to the deshielding effect of the nitro group. The cyclopentane protons will appear as multiplets in the upfield region.
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13C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the aliphatic carbons of the cyclopentane ring. The carbon attached to the nitro group and the ipso-carbon will be significantly deshielded.
Predicted NMR Data:
| 1H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (ortho to NO₂) | ~ 8.2 | d | 2H |
| Aromatic-H (meta to NO₂) | ~ 7.6 | d | 2H |
| Cyclopentane-H | ~ 2.0 - 2.5 | m | 8H |
| 13C NMR (Predicted) | Chemical Shift (ppm) |
| C-NO₂ | ~ 148 |
| C-ipso | ~ 145 |
| Aromatic-CH (meta to NO₂) | ~ 128 |
| Aromatic-CH (ortho to NO₂) | ~ 124 |
| C≡N | ~ 122 |
| Quaternary-C (cyclopentane) | ~ 45 |
| Cyclopentane-CH₂ | ~ 38, 25 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. Online prediction tools can provide further refinement of these values.[5][9]
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the nitrile, nitro, and aromatic functional groups.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 2235 | C≡N stretch | Nitrile |
| ~ 1520 & 1345 | Asymmetric & Symmetric NO₂ stretch | Nitro |
| ~ 3100 - 3000 | C-H stretch (aromatic) | Aromatic Ring |
| ~ 1600, 1475 | C=C stretch (aromatic) | Aromatic Ring |
| ~ 2960 - 2850 | C-H stretch (aliphatic) | Cyclopentane |
3.2.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro group, the nitrile group, and fragmentation of the cyclopentane ring.
Predicted Mass Spectrometry Data:
| m/z | Proposed Fragment Ion |
| 216 | [M]⁺ |
| 170 | [M - NO₂]⁺ |
| 190 | [M - CN]⁺ |
| 143 | [M - C₄H₇]⁺ |
Conclusion
This technical guide has detailed a practical and efficient synthetic route for 1-(4-nitrophenyl)cyclopentanecarbonitrile and provided a comprehensive overview of its expected characterization data. The alkylation of 4-nitrophenylacetonitrile with 1,4-dibromobutane offers a reliable method for obtaining this valuable synthetic intermediate. The provided spectroscopic and physical data will serve as a crucial reference for researchers in verifying the successful synthesis and purity of the target compound. The information presented herein is intended to facilitate the work of scientists in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to confidently prepare and utilize 1-(4-nitrophenyl)cyclopentanecarbonitrile in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]
- 4. 4-硝基苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. acdlabs.com [acdlabs.com]
- 6. 91392-33-5|1-(4-Nitrophenyl)cyclopentanecarbonitrile|BLD Pharm [bldpharm.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. CASPRE [caspre.ca]
